3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes . Thiazolidine diones are another class of compounds that are often used in medicinal chemistry, but specific information about “3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione” is not available in the sources I found.
Molecular Structure Analysis
Triazoles have a five-membered ring structure with three nitrogen atoms and two carbon atoms . The specific molecular structure of “this compound” is not available in the sources I found.
Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of bioactive heteroaryl thiazolidine-2,4-diones involves the condensation of various substrates, leading to compounds with significant antimicrobial activities. For instance, compounds synthesized through the reaction of 3-formylchromone with thiazolidine-2,4-dione have shown promising in vitro antimicrobial activities against Staphylococcus aureus, Proteus vulgaris, and Candida albicans (Ibrahim, Abdel-Megid Abdel-Hamed, & El-Gohary, 2011). Similarly, azetidinone and thiazolidinone moieties linked to the indole nucleus have been characterized and screened for their antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities, displaying excellent activity in some cases (Saundane & Walmik, 2013).
Pharmacological Evaluation
The pharmacological evaluation of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, has been conducted, revealing their antibacterial and antifungal activities against several pathogens (Mistry & Desai, 2006). The compounds exhibit notable antibacterial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, as well as antifungal activity against Candida albicans.
Anticancer Potentials
Recent studies have focused on the synthesis of novel compounds with potential anticancer activities. For instance, thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety have been synthesized and evaluated as potent anticancer agents, with some compounds showing remarkable inhibitory effects on cancer cell lines (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).
Mechanism of Action
Target of Action
The primary targets of 3-(1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione are likely to be various enzymes and receptors in the biological system . Triazole compounds, which this molecule is a part of, are known to bind readily with these targets, exhibiting versatile biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to changes in the biological system. The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of the enzyme . This binding can lead to the inhibition or activation of the enzyme, resulting in changes in the biological system .
Biochemical Pathways
Triazole compounds are known to have excellent electronic properties and have diagnostic potential in the fields of organic electronics and organic photovoltaics . They undergo a transformation between the enol and keto forms after excited-state proton transfer . This transformation could affect various biochemical pathways and their downstream effects.
Pharmacokinetics
Triazole compounds are known to have a broad range of applications in biomedicinal, biochemical, and material sciences . They are included in the class of antimicrobials due to their safety profile and excellent therapeutic index .
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. For example, if the compound inhibits an enzyme, it could prevent the enzyme from catalyzing its reaction, leading to changes in the cellular processes that depend on that reaction .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These factors could include the pH of the environment, the presence of other molecules, and the temperature. For example, the transformation between the enol and keto forms of triazole compounds after excited-state proton transfer could be influenced by these environmental factors .
Properties
IUPAC Name |
3-[1-(2-phenyltriazole-4-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O3S/c21-13-9-24-15(23)19(13)11-7-18(8-11)14(22)12-6-16-20(17-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMXVTFHAVXGERU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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